![molecular formula C16H10Cl2N2OS B2795363 (E)-2-cyano-3-[2-(2,4-dichlorophenoxy)phenyl]-2-propenethioamide CAS No. 866019-93-4](/img/structure/B2795363.png)
(E)-2-cyano-3-[2-(2,4-dichlorophenoxy)phenyl]-2-propenethioamide
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Overview
Description
Scientific Research Applications
Photoluminescent Material Development
The electrooxidation of similar cyano-phenyl compounds has been explored, with results indicating the formation of π-conjugated oligoaminothiophenes that exhibit photoluminescence properties. Such compounds are valuable for developing new classes of photoluminescent materials, potentially useful in various technological applications, such as optoelectronic devices (Ekinci et al., 2000).
Charge Transport in Field-Effect Transistors
Studies on distyryl-oligothiophenes with cyano groups have demonstrated that such substitutions can significantly affect charge transport in organic thin-film transistors. These findings provide a foundation for developing and optimizing materials for electronic applications (Didane et al., 2010).
Solar Cell Applications
The engineering of organic sensitizers, including compounds with cyano and phenyl groups, has led to significant improvements in solar cell efficiency. These compounds, upon anchoring onto TiO2 film, have exhibited exceptional incident photon to current conversion efficiency, demonstrating their potential in enhancing solar energy harvesting (Kim et al., 2006).
Heterocyclic Synthesis
Compounds similar to (E)-2-cyano-3-[2-(2,4-dichlorophenoxy)phenyl]-2-propenethioamide have been utilized as Michael’s acceptors in heterocyclic synthesis. This process yields a variety of derivatives including amides, esters, and several heterocyclic systems, which are valuable in pharmaceutical and chemical research (Shiba et al., 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the lack of information on its specific targets, it is difficult to predict the downstream effects of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without knowledge of the compound’s specific targets and mode of action, it is challenging to predict its effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .
properties
IUPAC Name |
(E)-2-cyano-3-[2-(2,4-dichlorophenoxy)phenyl]prop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-12-5-6-15(13(18)8-12)21-14-4-2-1-3-10(14)7-11(9-19)16(20)22/h1-8H,(H2,20,22)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSQQDNUAOXDJQ-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=S)N)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=S)N)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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